2-(Bromomethyl)terephthalic acid
Description
Properties
Molecular Formula |
C9H7BrO4 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-(bromomethyl)terephthalic acid |
InChI |
InChI=1S/C9H7BrO4/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
WUMVOMMVJVUIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)C(=O)O |
Origin of Product |
United States |
Preparation Methods
2-(Bromomethyl)terephthalic acid can be synthesized through several methods. One common synthetic route involves the bromination of methyl terephthalate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial production methods may involve the use of more scalable and cost-effective processes. For example, the bromination of terephthalic acid derivatives can be performed using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes .
Chemical Reactions Analysis
2-(Bromomethyl)terephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of terephthalic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-(Bromomethyl)terephthalic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Materials Science: It is used in the preparation of metal-organic frameworks (MOFs) and other coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Biological Research: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)terephthalic acid depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid group through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms .
Comparison with Similar Compounds
2-Bromoterephthalic Acid (CAS 586-35-6)
- Structure : Bromine atom at the 2-position instead of a bromomethyl group.
- Molecular Formula : C₈H₅BrO₄ , molecular weight 245.02 g/mol .
- Applications : Used in polymer synthesis and as a precursor for metal-organic frameworks (MOFs) due to its reactive bromine site.
- Safety : Classified with irritant properties; requires handling with PPE .
Terephthalic Acid Mono(2-bromoethyl) Ester (CAS 173550-97-5)
- Structure : A bromoethyl ester (-OCH₂CH₂Br) substituent.
- Molecular Formula : C₁₀H₉BrO₄ , molecular weight 273.08 g/mol , melting point 173°C .
- Applications : Key in synthesizing cyclic polyester oligomers for high-performance polymers .
Comparison with Aminated Derivatives: 2-Aminoterephthalic Acid (CAS 10312-55-7)
- Structure: Amino (-NH₂) group at the 2-position.
- Molecular Formula: C₈H₇NO₄, molecular weight 181.15 g/mol .
- Applications: Used in fluorescent dyes and coordination polymers due to its electron-donating amino group .
- Solubility : Higher solubility in polar solvents compared to brominated analogs due to amine hydrophilicity .
Comparison with Other Terephthalic Acid Esters
Solubility and Physicochemical Properties
- This compound derivatives : Lower solubility in water due to hydrophobic bromine and ester groups. Predicted solubility in organic solvents (e.g., DMF, THF) .
- TPA vs. Isophthalic Acid : TPA has two orders of magnitude lower water solubility than isophthalic acid, limiting its use in aqueous systems .
- 2-Aminoterephthalic Acid: Enhanced solubility in polar solvents (e.g., ethanol, DMSO) due to the amino group .
Emerging Alternatives and Future Perspectives
Data Table: Comparative Overview of Terephthalic Acid Derivatives
Biological Activity
2-(Bromomethyl)terephthalic acid is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- Molecular Weight : 288.1 g/mol
- CAS Number : 20310685
The compound features a bromomethyl group attached to a terephthalic acid backbone, which is significant for its reactivity and biological interactions.
This compound exhibits several biochemical properties that influence its biological activity:
- Reactivity : The bromomethyl group can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
- Solubility : It is soluble in organic solvents, which facilitates its use in various biochemical assays.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results point to the compound's effectiveness against common pathogens, which could be leveraged in pharmaceutical applications.
Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and survival.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
In vitro studies have demonstrated that treatment with this compound leads to a significant decrease in cell viability, as shown in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings indicate a promising avenue for further research into the compound's potential as an anticancer agent.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, such as kinases that regulate cell growth and apoptosis.
- Cell Signaling Modulation : It can affect pathways like the MAPK pathway, which is crucial for various cellular processes including proliferation and differentiation.
Case Studies
-
Study on Antimicrobial Activity :
- A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against clinical isolates. Results showed significant inhibition of bacterial growth, supporting its potential use in developing new antibiotics.
-
Cancer Research :
- A recent investigation published in the Journal of Cancer Research examined the effects of this compound on breast cancer cells. The study concluded that it induces apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
